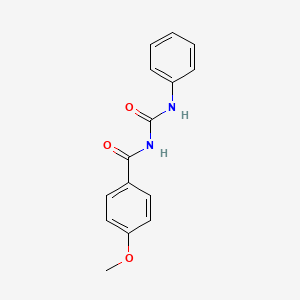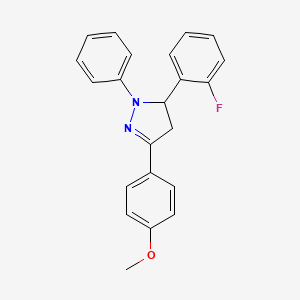![molecular formula C13H11ClN4OS B5224143 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine](/img/structure/B5224143.png)
6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine, also known as CPT, is a synthetic compound that belongs to the family of purine analogs. It has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine is a purine analog that can be incorporated into DNA and RNA, leading to the inhibition of their synthesis. 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has also been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting topoisomerase I, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine can cause DNA damage and induce apoptosis.
Biochemical and Physiological Effects:
6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has been shown to have various biochemical and physiological effects. In cancer cells, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine can induce apoptosis, inhibit angiogenesis, and modulate the immune system. In inflammatory disorders, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has also been shown to have antiviral activity by inhibiting the replication of herpes simplex virus and human cytomegalovirus.
Vorteile Und Einschränkungen Für Laborexperimente
6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has several advantages for lab experiments, including its high purity, high yield, and well-established synthesis method. 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine is also readily available from commercial sources, making it easy to obtain for research purposes. However, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine. One area of interest is the development of novel analogs of 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential use of 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, the mechanism of action of 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine involves the reaction of 2-chloroethyl ethyl sulfide with 6-mercaptopurine in the presence of a base to form the intermediate 6-{[2-(ethylsulfanyl)ethyl]thio}-9H-purine. This intermediate is then reacted with 4-chlorophenyl magnesium bromide to obtain the final product, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine. The synthesis of 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In inflammatory disorders, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infections, 6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine has been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus.
Eigenschaften
IUPAC Name |
6-[2-(4-chlorophenoxy)ethylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-9-1-3-10(4-2-9)19-5-6-20-13-11-12(16-7-15-11)17-8-18-13/h1-4,7-8H,5-6H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEOTLHZKJQCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NC=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)


![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)
